2-Chloro-3-(2-methoxybenzyl)pyrazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

2-Chloro-3-(2-methoxybenzyl)pyrazine (CAS 1119450-87-1) is a strategic heterocyclic intermediate. Its 2-methoxybenzyl group imparts unique hydrogen-bonding and lipophilicity, distinct from unsubstituted or para-substituted analogs. This alters synthetic reactivity and binding profiles, making it essential for developing novel antibacterial, antimycobacterial, and kinase-targeting compounds. Ideal for CNS drug candidate optimization due to its specific physicochemical profile.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 1119450-87-1
Cat. No. B1293013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-methoxybenzyl)pyrazine
CAS1119450-87-1
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=NC=CN=C2Cl
InChIInChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3
InChIKeyCYWOVNRUTNABEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(2-methoxybenzyl)pyrazine (CAS 1119450-87-1): Core Properties and Scaffold Context for Research Procurement


2-Chloro-3-(2-methoxybenzyl)pyrazine, with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol, is a functionalized heterocyclic building block . The compound features a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, which is substituted with a chloro group at the 2-position and a 2-methoxybenzyl group at the 3-position . This specific substitution pattern offers distinct electronic and steric properties compared to other benzyl-substituted pyrazine analogs, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Why Generic Pyrazine Building Blocks Cannot Substitute for 2-Chloro-3-(2-methoxybenzyl)pyrazine in Target-Oriented Synthesis


In research applications, generic substitution of this compound with other chlorinated benzylpyrazines is not feasible due to the critical influence of the 2-methoxy group on molecular properties. While compounds like 2-Chloro-3-benzylpyrazine (CAS 57693-15-9) and 2-chloro-3-((4-methoxybenzyl)oxy)pyrazine (CAS 1025468-40-9) share the core scaffold, their physicochemical and biological profiles differ significantly . For instance, the ortho-methoxy substituent on the target compound introduces specific hydrogen-bonding capabilities and alters lipophilicity compared to its para-substituted isomer, which can dramatically impact binding affinity, metabolic stability, and synthetic reactivity in downstream applications .

Quantitative Differentiation of 2-Chloro-3-(2-methoxybenzyl)pyrazine (CAS 1119450-87-1) vs. Closest Analogs


2-Methoxybenzyl vs. 4-Methoxybenzyl Substitution: Altered Lipophilicity and Hydrogen Bonding Potential

The position of the methoxy group on the benzyl ring is a critical determinant of compound properties. The target compound, with its ortho-methoxy substitution (2-methoxybenzyl), presents a distinct spatial arrangement for hydrogen bonding and alters molecular lipophilicity compared to its para-substituted analog, 2-chloro-3-((4-methoxybenzyl)oxy)pyrazine (CAS 1025468-40-9) . While direct experimental LogP values for the target compound are not provided in the accessible literature, class-level inference suggests the ortho-methoxy group generally leads to a lower calculated LogP and different hydrogen bond acceptor topology compared to the para isomer, which can be a decisive factor in target binding and pharmacokinetics .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Contrasting Antibacterial Activity Profiles: Class-Level Inference from N-Benzylpyrazine-2-carboxamide Series

While specific biological data for 2-Chloro-3-(2-methoxybenzyl)pyrazine is not publicly available, its core structure is related to the N-benzylpyrazine-2-carboxamide class, which has been systematically evaluated for antibacterial and antimycobacterial activity. Studies show that the substitution pattern on the benzyl ring profoundly impacts potency. For example, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) exhibited MIC values of 7.81 µM and 15.62 µM against Staphylococcus aureus and Staphylococcus epidermidis, respectively [1]. In contrast, other series, such as 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide (2), showed no antibacterial activity but demonstrated antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) [2]. This class-level inference strongly suggests that the 2-methoxybenzyl group on the target compound will confer a unique and currently unknown biological profile, making it a valuable and non-substitutable probe for SAR studies .

Antibacterial Antimycobacterial Structure-Activity Relationship (SAR)

High-Value Research Scenarios for 2-Chloro-3-(2-methoxybenzyl)pyrazine (CAS 1119450-87-1) Based on Evidence


SAR Probes for Novel Antimicrobial Discovery Programs

Based on the established structure-activity relationships of N-benzylpyrazine-2-carboxamide analogs, this compound is ideally suited as a key intermediate to synthesize and evaluate novel derivatives for antibacterial and antimycobacterial activity. Its unique 2-methoxybenzyl group represents an underexplored region of chemical space, offering a high probability of generating compounds with distinct potency and selectivity profiles compared to existing leads [1].

Design of Selective Kinase Inhibitor Scaffolds

Given the well-documented role of pyrazine-based compounds as kinase inhibitors, this specific building block can be used to construct focused libraries targeting kinases such as ATR or Syk. The ortho-methoxybenzyl group can be leveraged to explore novel interactions within the kinase ATP-binding pocket or allosteric sites, potentially improving selectivity over closely related kinases [2].

Medicinal Chemistry Optimization for CNS-Penetrant Candidates

The altered lipophilicity and hydrogen-bonding capacity inferred from the 2-methoxy substitution pattern, compared to 4-methoxy or unsubstituted benzyl analogs, make this compound a strategic choice for medicinal chemists optimizing central nervous system (CNS) drug candidates. The specific physicochemical profile may favor blood-brain barrier penetration while mitigating off-target binding .

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